What is the chemical structure of 4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
What is the chemical structure of 4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, a halogenated aromatic ketone with potential applications as a versatile intermediate in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. This document details its chemical structure, plausible synthetic pathways with detailed experimental protocols, and predicted physicochemical and spectroscopic properties. The strategic use of the 5,5-dimethyl-1,3-dioxane moiety as a protecting group for a terminal aldehyde functionality is a key feature of this molecule, enabling selective transformations at other reactive sites. While direct therapeutic applications of this specific compound are not yet extensively documented, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents.
Introduction
Substituted valerophenones are a class of aromatic ketones that serve as important scaffolds in medicinal chemistry.[1] The presence of a flexible five-carbon chain allows for diverse conformational possibilities, which can be crucial for binding to biological targets. The introduction of a chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties and metabolic stability, often enhancing its pharmacokinetic profile.
4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone incorporates a protected aldehyde functionality in the form of a cyclic acetal. This strategic protection allows for a wide range of chemical modifications to be performed on the aromatic ring or the ketone carbonyl group without affecting the aldehyde.[2][3] The subsequent deprotection can unmask the aldehyde for further elaboration, making this compound a highly valuable and versatile intermediate in the synthesis of complex molecules.
This guide will delve into the technical details of this compound, providing a foundational understanding for researchers interested in its synthesis and potential applications.
Chemical Structure and Identification
The chemical structure of 4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is characterized by a 4-chlorophenyl group attached to a valerophenone backbone. The terminal end of the pentanoyl chain is protected as a cyclic acetal with neopentyl glycol (2,2-dimethyl-1,3-propanediol).
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | N/A |
| CAS Number | 898785-96-1 | [4] |
| Molecular Formula | C₁₇H₂₃ClO₃ | [4] |
| Molecular Weight | 310.82 g/mol | Calculated |
| InChI Key | MKFNOHTWZNGJRS-UHFFFAOYSA-N | [4] |
| SMILES | CC1(CC(OC(CCCC(=O)C2=CC=C(Cl)C=C2)O1)C)C | N/A |
digraph "4_Chloro_5_5_5_dimethyl_1_3_dioxan_2_YL_valerophenone" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; Cl1 [label="Cl", pos="3.5,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; O1 [label="O", pos="-2.8,2.2!"]; C8 [label="C", pos="-3.5,0!"]; C9 [label [label="C"], pos="-4.9,0!"]; C10 [label="C", pos="-6.3,0!"]; C11 [label="C", pos="-7.7,0!"]; O2 [label="O", pos="-8.4,1!"]; C12 [label="C", pos="-9.8,1!"]; C13 [label="C", pos="-10.5,0!"]; O3 [label="O", pos="-9.8,-1!"]; C14 [label="C", pos="-8.4,-1!"]; C15 [label="C", pos="-11.9,0.5!"]; C16 [label="C", pos="-11.9,-0.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- Cl1; C6 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- O2; O2 -- C12; C12 -- C13; C13 -- O3; O3 -- C14; C14 -- C11; C13 -- C15; C13 -- C16;
}digraph "Synthesis_Step_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [arrowhead="open", color="#4285F4"];// Reactants chlorobenzene [label="Chlorobenzene"]; valeryl_chloride [label="5-Halovaleryl\nChloride"]; lewis_acid [label="AlCl₃", shape="ellipse", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product product [label="5-Halo-4'-chlorovalerophenone"];
// Reaction chlorobenzene -> product; valeryl_chloride -> product; lewis_acid -> product [label="Friedel-Crafts\nAcylation", style="dashed"]; }
Caption: Synthetic workflow for the precursor.
Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to a suitable solvent such as dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. Add chlorobenzene (1.5 equivalents) to the flask. Slowly add 5-halovaleryl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.
Step 2: Acetal Protection
The terminal halide of the precursor can be converted to an aldehyde, which is then protected. Alternatively, the halide can be directly displaced under conditions that favor the formation of the acetal. A more direct approach involves the reaction of the 5-halo-4'-chlorovalerophenone with neopentyl glycol in the presence of an acid catalyst to form the stable 5,5-dimethyl-1,3-dioxane ring. [3][5]
Caption: Acetal protection of the precursor.
Experimental Protocol: Acetal Formation
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 5-halo-4'-chlorovalerophenone (1.0 equivalent), neopentyl glycol (1.2 equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). [6]Add a suitable azeotropic solvent like toluene or benzene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following physicochemical properties are predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point (°C) | 40 - 60 | Expected to be a low-melting solid, based on the solid nature of 4'-chlorovalerophenone. [7] |
| Boiling Point (°C) | > 250 at 760 mmHg | High boiling point expected due to its molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Typical for moderately polar organic compounds. [8] |
| Appearance | White to off-white solid | Based on the appearance of similar valerophenone derivatives. |
| logP | ~4.5 | Estimated based on its structure, indicating good lipophilicity. |
Spectroscopic Data (Predicted)
No experimental spectra for 4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone are readily available. The following are predicted spectral characteristics based on its chemical structure. These predictions are invaluable for the characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 400 MHz)
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be deshielded and appear downfield.
-
Acetal Proton: A triplet at approximately δ 4.5 ppm, corresponding to the CH proton of the dioxane ring.
-
Methylene Protons (Dioxane Ring): Two doublets (or an AB quartet) around δ 3.5-3.7 ppm for the axial and equatorial protons of the O-CH₂ groups in the dioxane ring.
-
Alkyl Chain Protons: A triplet at δ 2.9-3.1 ppm for the -CH₂- group adjacent to the carbonyl. Multiplets in the range of δ 1.5-2.0 ppm for the other methylene groups of the pentanoyl chain.
-
Methyl Protons (Dioxane Ring): Two singlets around δ 0.8-1.2 ppm for the two diastereotopic methyl groups of the neopentyl moiety.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 100 MHz)
-
Carbonyl Carbon: A signal around δ 198-202 ppm.
-
Aromatic Carbons: Signals in the range of δ 128-140 ppm. The carbon bearing the chlorine atom and the carbon attached to the carbonyl group will have distinct chemical shifts.
-
Acetal Carbon: A signal around δ 100-105 ppm for the O-CH-O carbon.
-
Dioxane Ring Carbons: Signals for the O-CH₂ carbons around δ 70-75 ppm and the quaternary carbon at δ 30-35 ppm.
-
Alkyl Chain Carbons: Signals for the methylene carbons of the pentanoyl chain between δ 20-40 ppm.
-
Methyl Carbons (Dioxane Ring): Two signals for the methyl carbons around δ 20-25 ppm.
IR (Infrared) Spectroscopy
-
C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
C-O Stretch (Acetal): Strong C-O stretching bands in the region of 1050-1150 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight (310.82). The isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Fragmentation: Common fragmentation patterns would include cleavage alpha to the carbonyl group (loss of the butyl-dioxane chain), and fragmentation of the dioxane ring.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities of 4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone have not been reported, its structural components suggest several potential applications in drug discovery and development.
-
Intermediate for Complex Molecule Synthesis: The primary utility of this compound lies in its role as a versatile intermediate. The protected aldehyde allows for selective reactions at the aromatic ring (e.g., Suzuki or Buchwald-Hartwig couplings) or modifications of the ketone (e.g., reduction, olefination) without interference from the highly reactive aldehyde group. [9]* Scaffold for Bioactive Molecules: The valerophenone scaffold is present in a number of compounds with diverse biological activities. By modifying the aromatic ring and the alkyl chain, libraries of compounds can be generated for screening against various biological targets.
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Probing Structure-Activity Relationships (SAR): This molecule can be a starting point for developing SAR in a drug discovery program. The chlorine atom, the ketone, and the deprotected aldehyde can all be systematically modified to understand their contribution to biological activity.
Conclusion
4'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a strategically designed molecule that holds significant promise as a synthetic intermediate. Its key feature, the robust protection of a terminal aldehyde, opens up a wide array of possibilities for the synthesis of complex and potentially bioactive molecules. This technical guide provides a solid foundation for researchers by outlining its structure, a plausible and detailed synthetic route, and predicted analytical data. Further research into the reactivity and potential biological applications of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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